1,6-Bis(p-carboxyphenoxy)hexane

Description

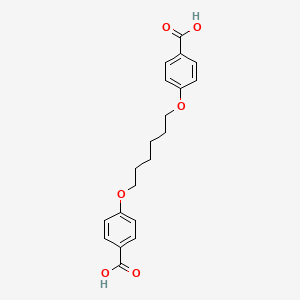

1,6-Bis(p-carboxyphenoxy)hexane (CPH) is an aromatic polyanhydride monomer with the molecular formula C20H22O6 (CAS No. 74774-53-1) and a molecular weight of 358.39 g/mol . It is widely used in biomedical applications due to its biodegradability, mechanical robustness, and controlled degradation kinetics. CPH-based polymers exhibit compressive strengths ranging from 23–57 MPa, comparable to human cortical bone, making them suitable for bone regeneration matrices . In drug delivery, CPH is copolymerized with hydrophilic monomers like 1,8-bis(p-carboxyphenoxy)-3,6-dioxaoctane (CPTEG) to create amphiphilic nanoparticles that enable sustained antigen release and stabilization of biologics .

Properties

IUPAC Name |

4-[6-(4-carboxyphenoxy)hexoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJXYULOQZUKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCCCOC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106680-96-0 | |

| Details | Compound: Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |

| Record name | Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106680-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20147724 | |

| Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106680-96-0, 74774-53-1 | |

| Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Bis(4-carboxyphenoxy)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1,6-Bis(p-carboxyphenoxy)hexane can be synthesized through a multi-step process involving the reaction of 1,6-dibromohexane with 4-hydroxybenzoic acid . The reaction typically involves the use of sodium carbonate in cyclohexanone, followed by heating with potassium hydroxide in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1,6-Bis(p-carboxyphenoxy)hexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1,6-Bis(p-carboxyphenoxy)hexane is characterized by the following properties:

- Molecular Formula : CHO

- Molecular Weight : 358.39 g/mol

- Melting Point : 278-290 °C

- Functional Group : Carboxylic acid

The compound features a hexane backbone with two p-carboxyphenoxy groups attached, which contributes to its unique chemical behavior and suitability for various applications.

Drug Delivery Systems

One of the primary applications of this compound is in the development of biodegradable polyanhydride polymers. These polymers are particularly useful for controlled drug release due to their ability to degrade in physiological conditions. Research indicates that copolymers made from CPH and sebacic anhydride exhibit promising properties for use as drug delivery vehicles. The degradation rate can be tailored by adjusting the copolymer composition, allowing for customized release profiles suitable for various therapeutic needs .

Biodegradable Implants

The polyanhydrides derived from CPH have been studied for their potential as biodegradable implants. These materials can provide structural support while gradually releasing therapeutic agents over time. Studies have shown that specific formulations can achieve desirable mechanical properties and degradation rates, making them suitable candidates for surgical applications where temporary support is needed .

Polymer Blends

CPH can serve as a building block in the synthesis of various polymer blends. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. This versatility allows for the development of materials that meet specific performance criteria in industrial applications .

Coatings and Adhesives

The chemical structure of CPH lends itself to applications in coatings and adhesives that require bioactivity or biodegradability. These materials can be used in environments where traditional synthetic polymers may pose environmental risks due to their persistence .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Validity of Poly(1,6-bis-(p-carboxyphenoxy hexane)-co-sebacic anhydride) | Biomedical application | Demonstrated that copolymers exhibited good mechanical properties suitable for implants and drug delivery systems. |

| Polyanhydride poly(1,6-bis-p-carboxyphenoxy)hexane-co-sebacic anhydride | Drug delivery | Highlighted the effectiveness of CPH-based polyanhydrides in achieving controlled drug release profiles tailored to therapeutic needs. |

Mechanism of Action

The mechanism of action of 1,6-Bis(p-carboxyphenoxy)hexane primarily involves its role as a building block for polyanhydrides. These polyanhydrides degrade in the body to release the encapsulated drug in a controlled manner. The degradation process involves hydrolysis of the anhydride bonds, leading to the gradual release of the drug . The molecular targets and pathways involved depend on the specific drug being delivered and the site of action.

Comparison with Similar Compounds

Key Research Findings

- Vaccine Platforms: CPH:CPTEG (20:80) nanoparticles induce long-lived immunity against plague (280 days post-dose) and influenza via mucosal activation .

- Protein Stability: CPH’s hydrophobic matrix minimizes water-induced protein aggregation, though non-covalent interactions may occur .

- Mechanical Performance : CPH-SA blends achieve compressive strengths >50 MPa, rivaling cortical bone .

Biological Activity

1,6-Bis(p-carboxyphenoxy)hexane (CPH) is an organic compound with significant potential in biomedical applications due to its unique structural properties. This article explores its biological activity, focusing on its biocompatibility, applications in drug delivery systems, and interactions with biological systems.

Chemical Structure and Properties

This compound has a molecular formula of C22H30O4 and a molecular weight of 358.39 g/mol. Its structure features a hexane backbone with two p-carboxyphenoxy groups attached at the 1 and 6 positions, contributing to both hydrophobic and hydrophilic characteristics. This duality enhances its ability to form biodegradable polymers suitable for various biomedical applications.

Biocompatibility and Interaction with Biological Systems

Research indicates that CPH exhibits high biocompatibility , making it suitable for use in medical applications. Studies have demonstrated that its copolymers, particularly when combined with sebacic acid, are well-tolerated by cells and tissues both in vitro and in vivo. For instance, poly(this compound-co-sebacic acid) microspheres have shown effective release profiles for controlled drug delivery systems, such as basal insulin delivery .

Table 1: Comparison of Similar Biodegradable Polymers

| Compound Name | Biodegradability | Unique Features |

|---|---|---|

| Poly(lactic-co-glycolic acid) | Yes | Widely used in drug delivery; established safety profile |

| Polycaprolactone | Yes | Flexible; slower degradation rate |

| Poly(ethylene glycol) | No | Excellent solubility in water |

| Poly(sebacic anhydride) | Yes | Known for long-term drug release |

| This compound | Yes | Tailored degradation rates; stable copolymer formation |

The unique combination of hydrophobic and hydrophilic properties of CPH allows for tailored degradation rates and release profiles that can be optimized for specific therapeutic applications.

Applications in Drug Delivery Systems

One of the most promising applications of this compound is in the development of nanovaccines and controlled drug delivery systems. Recent studies have focused on polyanhydride nanoparticles that incorporate CPH, which have shown effectiveness in enhancing the immunogenic response against various pathogens.

Case Study: Nanovaccine Development

A study conducted by Kelly et al. (2023) explored a combination nanovaccine utilizing CPH to deliver protective antigens against Bacillus anthracis. The results indicated that this nanovaccine elicited rapid and durable antibody responses after a single dose immunization, demonstrating the potential of CPH-based systems in vaccine formulations .

Stability and Protein Encapsulation

The stability of proteins encapsulated within CPH-based microspheres has been extensively studied. Research shows that CPH copolymers can effectively maintain the structural integrity and biological activity of encapsulated proteins during storage and release processes. For example, tetanus toxoid was found to be most stable when encapsulated with anhydride monomers like CPH .

Table 2: Stability of Proteins Encapsulated in CPH-Based Microspheres

| Protein | Stability Condition | Observations |

|---|---|---|

| Tetanus Toxoid | Incubated with CPH for 20 days | Maintained structural integrity |

| Ovalbumin | Incubated with sebacic acid | Most stable under these conditions |

| Lysozyme | Incubated with all studied monomers | Stable across various conditions |

Q & A

Q. What are the established synthetic methodologies for 1,6-Bis(p-carboxyphenoxy)hexane (CPH), and how is purity validated?

CPH is synthesized via nucleophilic substitution reactions. A common approach involves reacting 1,6-dibromohexane with 4-carboxyphenol derivatives in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile. Post-synthesis purification is achieved using flash chromatography (petroleum ether/ethyl acetate gradients) or recrystallization (ethanol). Purity is validated via proton NMR (to confirm aromatic protons and alkyl chain integration) and gel permeation chromatography (GPC) for molecular weight distribution analysis. High-performance liquid chromatography (HPLC) ensures minimal residual monomers .

Q. What analytical techniques are critical for characterizing CPH’s molecular structure and crystallinity?

- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.38–1.54 Å) and symmetry (monoclinic P21/c space group) .

- FTIR spectroscopy : Confirms ester carbonyl stretches (~1740 cm⁻¹) and aromatic C–O bonds (~1250 cm⁻¹).

- Differential scanning calorimetry (DSC) : Measures thermal transitions (e.g., glass transition temperature Tₚ).

- Powder X-ray diffraction (PXRD) : Assesses crystallinity and phase purity .

Q. How is CPH processed into drug-delivery matrices, and what parameters influence particle morphology?

CPH is copolymerized with hydrophilic monomers (e.g., sebacic acid or CPTEG) via melt polycondensation. Microparticles are fabricated using cryogenic atomization or solvent evaporation. Key parameters:

- Monomer ratio : Higher CPH content increases hydrophobicity, slowing erosion .

- Fabrication temperature : Affects polymer chain alignment and porosity.

- Antigen loading : Up to 2% w/w without altering particle size (~200 nm) or spherical morphology .

Advanced Research Questions

Q. How can copolymer design tailor the erosion profile of CPH-based polyanhydrides for controlled release?

Erosion mechanisms (bulk vs. surface) are modulated by copolymerizing CPH with hydrophilic monomers like 1,8-bis(p-carboxyphenoxy)-3,6-dioxaoctane (CPTEG). Increasing CPTEG content introduces ethylene glycol segments, enhancing hydrophilicity and water penetration. For example:

- 50:50 CPTEG:CPH : Zero-order release kinetics over 28 days (93% cumulative release at 70 days) .

- High CPH content (>70%) : Surface erosion dominates due to hydrophobic backbone .

Methodological validation includes gravimetric mass loss profiling and scanning electron microscopy (SEM) to track surface morphology changes.

Q. What experimental approaches quantify the impact of environmental stimuli (e.g., ultrasound) on CPH degradation?

- Hydrolysis studies : Incubate polymers in PBS (pH 7.4) at 37°C; monitor mass loss and lactic acid release via titration .

- Ultrasound exposure : Apply 20 kHz ultrasound (1 W/cm²) to accelerate degradation. Mechanisms include cavitation-induced shear stress and enhanced water diffusion, increasing erosion rates by 40–60% compared to static conditions .

- Analytical tools : Size-exclusion chromatography (SEC) tracks molecular weight reduction; FTIR identifies hydrolytic cleavage of anhydride bonds.

Q. How is protein stability evaluated when encapsulated in CPH-based delivery systems?

- Structural integrity : SDS-PAGE and circular dichroism (CD) assess primary and secondary structure preservation.

- Antigenicity : ELISA quantifies epitope retention (e.g., tetanus toxoid antigenicity retained >85% after 20 days in CPH matrices) .

- Functional assays : Lysozyme enzymatic activity is measured via fluorescence-based Micrococcus lysodeikticus lysis assays. Anhydride monomers (e.g., sebacic acid) show lower protein destabilization vs. ester monomers .

Q. What strategies optimize CPH-based nanoparticles for intranasal vaccine delivery?

- Antigen conjugation : Covalent linkage of glycoconjugates (e.g., Leishmania antigens) via carbodiimide chemistry enhances phagocytic uptake .

- Size control : Nanoparticles <200 nm (QELS-validated) improve mucosal penetration .

- Adjuvant co-encapsulation : TLR agonists (e.g., CpG oligonucleotides) synergize with CPH’s intrinsic immunostimulatory properties .

- In vivo validation : Murine models show sustained IgG titers (>8 weeks) post-single dose .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.